BenchChemオンラインストアへようこそ!

(R)-3-(3,5-Difluorophenyl)isoxazolidine

Chiral Synthesis Medicinal Chemistry Asymmetric Catalysis

Procure (R)-3-(3,5-Difluorophenyl)isoxazolidine (CAS 2456364-25-1) for your medicinal chemistry programs. This single-enantiomer building block, with its defined (R)-stereochemistry and 3,5-difluorophenyl motif, is essential for optimizing target engagement and metabolic stability. Its high optical purity (≥97.0%) eliminates downstream chiral separation, making it a superior, value-driven choice over racemic or non-fluorinated analogs for RIPK1 inhibitor research.

Molecular Formula C9H9F2NO
Molecular Weight 185.17 g/mol
Cat. No. B8255122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(3,5-Difluorophenyl)isoxazolidine
Molecular FormulaC9H9F2NO
Molecular Weight185.17 g/mol
Structural Identifiers
SMILESC1CONC1C2=CC(=CC(=C2)F)F
InChIInChI=1S/C9H9F2NO/c10-7-3-6(4-8(11)5-7)9-1-2-13-12-9/h3-5,9,12H,1-2H2/t9-/m1/s1
InChIKeyMWQOCNNXCQDTRJ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-(3,5-Difluorophenyl)isoxazolidine: Chiral Isoxazolidine Building Block (CAS 2456364-25-1) for Advanced Synthesis


(R)-3-(3,5-Difluorophenyl)isoxazolidine (CAS 2456364-25-1, MFCD32068452) is a chiral, non-racemic isoxazolidine featuring a 3,5-difluorophenyl substituent at the C3 position. As a five-membered N,O-heterocycle, it serves as a versatile scaffold and synthetic intermediate in medicinal chemistry and agrochemical research . The presence of the 3,5-difluorophenyl group enhances its utility as a building block for the synthesis of more complex, fluorinated molecules, and the defined (R)-stereochemistry is critical for applications requiring specific three-dimensional molecular recognition .

Why Generic (R)-3-(3,5-Difluorophenyl)isoxazolidine Substitution Fails: The Critical Role of Enantiopurity and Fluorine Substitution


Substituting (R)-3-(3,5-difluorophenyl)isoxazolidine with its racemate, (S)-enantiomer (CAS 2360950-44-1) , or other non-fluorinated isoxazolidine analogs is not scientifically equivalent. The defined (R)-stereochemistry is essential for chiral recognition in biological systems and asymmetric catalysis, where the opposite enantiomer or a racemic mixture can lead to different, often diminished, or even opposing activity . Furthermore, the specific 3,5-difluoro substitution pattern on the phenyl ring influences electronic properties, lipophilicity, and metabolic stability compared to unsubstituted or mono-fluorinated phenyl isoxazolidines, directly impacting downstream performance in target molecule design [1].

Quantitative Differentiation of (R)-3-(3,5-Difluorophenyl)isoxazolidine: A Comparative Evidence Guide for Scientific Selection


Enantiopurity as a Key Quality Attribute: Quantified Optical Purity vs. Racemic Mixture

The value of (R)-3-(3,5-difluorophenyl)isoxazolidine in chiral applications is directly tied to its enantiomeric purity. High-purity lots from specialized vendors, such as Shaoyuan Technology, are certified to have an optical purity of ≥97.0% for the (R)-enantiomer, as determined by chiral HPLC . This is in stark contrast to racemic 3-(3,5-difluorophenyl)isoxazolidine, which by definition has an optical purity of 0%. This quantified difference ensures that the (R)-enantiomer provides a consistent and well-defined chiral handle, minimizing the risk of variable or undesired stereochemical outcomes in downstream reactions or biological assays.

Chiral Synthesis Medicinal Chemistry Asymmetric Catalysis

Chemical Purity Benchmarking: >99.7% HPLC Purity Enables High-Fidelity Applications

Procurement decisions for advanced intermediates hinge on chemical purity to ensure reliable synthetic transformations and minimize the need for additional purification. The (R)-3-(3,5-difluorophenyl)isoxazolidine is commercially available with a certified chemical purity of 99.7% to 99.8% (by HPLC at 214 nm), as documented for specific vendor batches . This level of purity is significantly higher than the ≥95% standard commonly offered for this compound class by other suppliers . The 4-5% absolute purity difference translates to a substantially lower impurity burden, which is critical for sensitive applications like medicinal chemistry lead optimization where unknown impurities can skew biological assay results.

Organic Synthesis Quality Control Drug Discovery

Class-Level Inference: Potent RIPK1 Inhibitory Activity of Structurally Related Isoxazolidines

While direct, quantitative biological data for (R)-3-(3,5-difluorophenyl)isoxazolidine as an isolated entity is not available in the primary literature, its core scaffold belongs to a class of isoxazolidines disclosed as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). A patent from Sanofi reports that related isoxazolidine derivatives (e.g., Comparator Compound B) exhibit single-digit nanomolar inhibitory activity (IC50 = 9 nM) against RIPK1 in a U937 cellular assay [1]. This level of potency is comparable to the advanced clinical candidate GSK2982772 (oxazepinone class, IC50 = 8 nM) [1]. This class-level evidence strongly suggests that the (R)-3-(3,5-difluorophenyl)isoxazolidine scaffold possesses the intrinsic molecular features for high-affinity RIPK1 binding, a key differentiator from other heterocyclic scaffolds evaluated for the same target.

Kinase Inhibition Inflammation Neurodegeneration

Enhanced Chemical Stability from 3,5-Difluoro Substitution vs. Non-Fluorinated Analogs

The incorporation of fluorine atoms into a molecule is a well-established strategy to block sites of oxidative metabolism, thereby improving metabolic stability. The 3,5-difluorophenyl group in the target compound provides a dual metabolic block. While specific metabolic stability data for (R)-3-(3,5-difluorophenyl)isoxazolidine is not available, studies on analogous 3,5-disubstituted isoxazolidines demonstrate that aromatic substitution is a key determinant of in vitro antifungal activity and likely influences metabolic stability [1]. In contrast, a non-fluorinated phenyl isoxazolidine analog would be more susceptible to cytochrome P450-mediated oxidation at the 3 and 5 positions, leading to potentially faster clearance and a shorter half-life in vivo [2].

Metabolic Stability Fluorine Chemistry Drug Design

Optimized Application Scenarios for (R)-3-(3,5-Difluorophenyl)isoxazolidine Based on Quantitative Differentiation Evidence


Synthesis of Enantiomerically Pure Kinase Inhibitors

The high optical purity (≥97.0%) of (R)-3-(3,5-difluorophenyl)isoxazolidine makes it an ideal chiral building block for the synthesis of stereochemically defined RIPK1 kinase inhibitors . As demonstrated in recent patent literature, this scaffold is a core component of novel isoxazolidines with single-digit nanomolar activity against RIPK1, a key target for inflammatory and neurodegenerative diseases [1]. Using a well-defined chiral starting material eliminates the need for costly and time-consuming chiral separation steps later in the synthetic route, ensuring the final drug candidate has the correct absolute stereochemistry required for target engagement.

Medicinal Chemistry Lead Optimization for Metabolic Stability

Medicinal chemists can leverage the 3,5-difluorophenyl motif of this compound to probe and enhance the metabolic stability of a lead series. The fluorine atoms are strategically placed to block common sites of oxidative metabolism, a feature supported by class-level evidence showing the importance of aromatic substitution in related isoxazolidines [2]. Procuring this specific analog, rather than a non-fluorinated version, allows for a direct, comparative assessment of its impact on in vitro microsomal stability and in vivo pharmacokinetics, thereby accelerating structure-activity relationship (SAR) studies.

High-Throughput Screening (HTS) Library Design

The combination of high chemical purity (>99.7%) and a privileged isoxazolidine scaffold makes (R)-3-(3,5-difluorophenyl)isoxazolidine a high-quality addition to screening libraries . Its purity ensures that any observed biological activity in an HTS campaign is attributable to the compound itself and not to confounding impurities. Furthermore, its classification as an isoxazolidine, a scaffold with known kinase inhibitory activity, increases the probability of identifying a novel hit against challenging targets in the RIPK1 pathway and beyond [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-(3,5-Difluorophenyl)isoxazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.